
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide, also known as GW501516, is a synthetic drug that is classified as a PPARδ receptor agonist. This compound has gained popularity in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been extensively studied for its potential applications in various fields. In sports medicine, it has been shown to enhance endurance performance by increasing the expression of genes involved in fatty acid metabolism and energy production. In cancer research, it has been demonstrated to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In metabolic disorders, it has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Mecanismo De Acción
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide exerts its effects by activating the PPARδ receptor, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, energy production, and inflammation. Activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance performance and metabolic function.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been shown to have several biochemical and physiological effects, including increased endurance performance, improved lipid and glucose metabolism, and reduced inflammation. It has also been found to increase the expression of genes involved in mitochondrial biogenesis, resulting in enhanced energy production and reduced oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the PPARδ receptor. However, it also has some limitations, including its high cost and potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide, including its potential applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Further studies are also needed to investigate its long-term safety and potential side effects. Additionally, the development of more potent and selective PPARδ agonists may lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide is synthesized by the condensation reaction of 4-chloro-2-methylphenol and 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with 3-bromopropanoic acid to yield 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide. The purity of the final product is determined by high-performance liquid chromatography (HPLC) analysis.
Propiedades
Fórmula molecular |
C18H20ClNO4 |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H20ClNO4/c1-11-9-13(19)5-7-15(11)24-12(2)18(21)20-14-6-8-16(22-3)17(10-14)23-4/h5-10,12H,1-4H3,(H,20,21) |
Clave InChI |
NYEGWDHJYKAFON-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




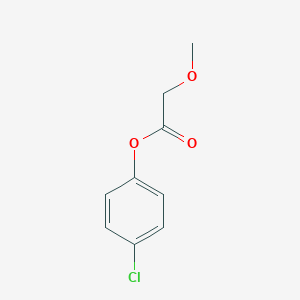
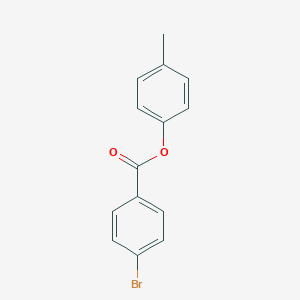


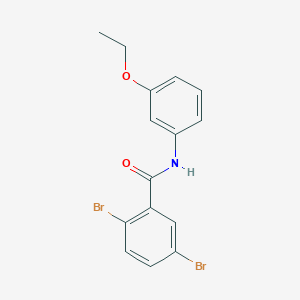
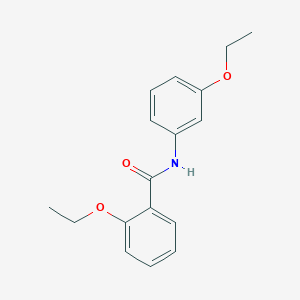
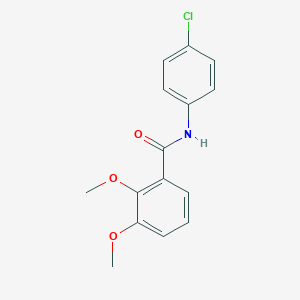
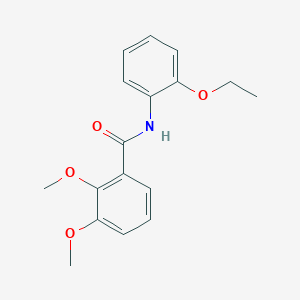
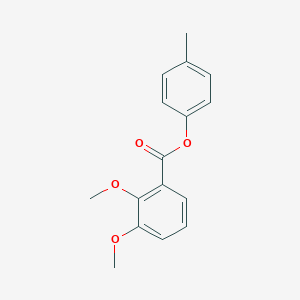
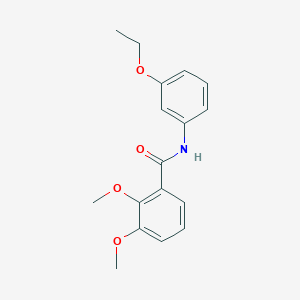
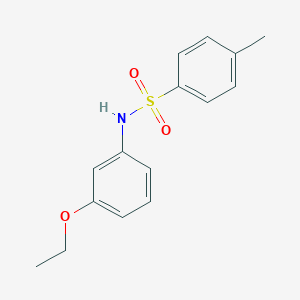
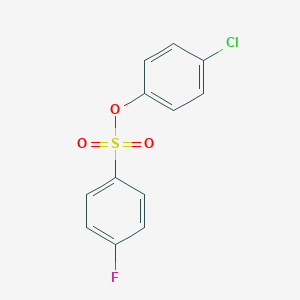
![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)